molecular formula C11H15NO2SSi B8324515 4-Ethoxycarbonyl-5-(2-trimethylsilylethynyl)thiazole

4-Ethoxycarbonyl-5-(2-trimethylsilylethynyl)thiazole

Cat. No.: B8324515
M. Wt: 253.39 g/mol
InChI Key: CVVXHEURTQLXLA-UHFFFAOYSA-N
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Description

4-Ethoxycarbonyl-5-(2-trimethylsilylethynyl)thiazole is a useful research compound. Its molecular formula is C11H15NO2SSi and its molecular weight is 253.39 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15NO2SSi

Molecular Weight

253.39 g/mol

IUPAC Name

ethyl 5-(2-trimethylsilylethynyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H15NO2SSi/c1-5-14-11(13)10-9(15-8-12-10)6-7-16(2,3)4/h8H,5H2,1-4H3

InChI Key

CVVXHEURTQLXLA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=N1)C#C[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Ethoxycarbonyl-5-iodothiazole (71.47 g) was dissolved in 250 ml of DMF. Triethylamine (70 ml), 53.4 ml of ethynyltrimethylsilane, 960 mg of copper(I) iodide, and 3.54 g of bis(triphenylphosphine) palladium(II) dichloride were added in that order, and the mixture was stirred at 60° C. under an argon atmosphere for 1.5 hr. The reaction solution was added to 1000 ml of ethyl acetate and 500 ml of brine. The mixture was adjusted to pH 3 by the addition of 1 N aqueous hydrochloric acid. The organic layer was separated and was washed with 500 ml of sodium bicarbonate water and 500 ml of brine in that order. The organic layer was dried over anhydrous magnesium sulfate, was filtered, and was concentrated under the reduced pressure. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=4:1 to 3:1) to give 53.66 g of 5-(2-trimethylsilylethynyl)-4-ethoxycarbonylthiazole. This product was dissolved in 250 ml of methanol, 3.1 of potassium carbonate was added to the solution under ice cooling, and the mixture was stirred at the same temperature for 45 min. The reaction solution was added to 500 ml of ethyl acetate and 250 ml of brine. The organic layer was separated and was washed twice with 500 ml of brine. The organic layer was dried over anhydrous magnesium sulfate, was filtered, and was concentrated under the reduced pressure. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=2:1 to 1:1) to give 29.91 g of 5-ethynyl-4-methoxycarbonylthiazole.
Quantity
71.47 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
53.4 mL
Type
reactant
Reaction Step Two
Name
copper(I) iodide
Quantity
960 mg
Type
catalyst
Reaction Step Two
Name
bis(triphenylphosphine) palladium(II) dichloride
Quantity
3.54 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
brine
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
1000 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

5-Bromo-4-ethoxycarbonylthiazole (18.64 g) was dissolved in 80 ml of DMF. Triethylamine (22 ml), 16.7 ml of ethynyltrimethylsilane, 960 mg of copper(I) iodide, and 1.11 g of bis(triphenylphosphine)palladium(II) dichloride were added in that order to the solution, and the mixture was stirred at 90° C. under an argon atmosphere for one hr. Water (80 ml), 160 ml of ethyl acetate and 160 ml of hexane were added to the reaction solution, and the mixture was washed with (brine+aqueous hydrochloric acid), sodium bicarbonate water, and brine in that order. Activated carbon and anhydrous magnesium sulfate were added to the organic layer, and the mixture was filtered and was concentrated under the reduced pressure to give 16.45 g of the title compound.
Quantity
18.64 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
16.7 mL
Type
reactant
Reaction Step Two
Name
copper(I) iodide
Quantity
960 mg
Type
catalyst
Reaction Step Two
Quantity
1.11 g
Type
catalyst
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Three

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